1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea
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Overview
Description
1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylcarbamothioylhydrazinylidene moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and methyl isothiocyanate. These compounds undergo a series of condensation and cyclization reactions under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Z)-[(2E)-1-(4-hydroxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea
- 1-[(Z)-[(2E)-1-(4-chlorophenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea
Uniqueness
1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea is unique due to its methoxyphenyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
57547-40-7 |
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Molecular Formula |
C13H18N6OS2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea |
InChI |
InChI=1S/C13H18N6OS2/c1-14-12(21)18-16-8-11(17-19-13(22)15-2)9-4-6-10(20-3)7-5-9/h4-8H,1-3H3,(H2,14,18,21)(H2,15,19,22)/b16-8+,17-11+ |
InChI Key |
AAZGSUCYXKMZJG-CATZTCIUSA-N |
Isomeric SMILES |
CNC(=S)N/N=C/C(=N\NC(=S)NC)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CNC(=S)NN=CC(=NNC(=S)NC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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